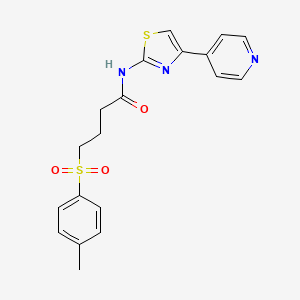

N-(4-(pyridin-4-yl)thiazol-2-yl)-4-tosylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

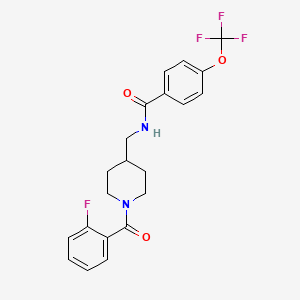

“N-(4-(pyridin-4-yl)thiazol-2-yl)-4-tosylbutanamide” is a complex organic compound. It contains a pyridinyl group, a thiazolyl group, and a tosyl group. These groups are common in many pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the pyridinyl group, and the attachment of the tosyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring (a five-membered ring containing nitrogen and sulfur), a pyridine ring (a six-membered ring containing nitrogen), and a tosyl group (a sulfur-containing group derived from toluenesulfonic acid). The exact structure would depend on the positions of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .Applications De Recherche Scientifique

Chemical Structure and Reactivity

Research has identified the chemical N-(Pyridin-2-yl)thiazol-2-amine, a closely related compound, as a versatile chemical functional unit present in many therapeutically important species. Studies have shown that this class of compounds can exhibit six competitive isomeric structures with a relative energy difference of ∼4 kcal/mol. Some structures exhibit divalent N(I) character, with a competition between thiazole and pyridine groups to accommodate the tautomeric hydrogen. This flexibility and electron donating property signify the potential of such compounds in designing molecules with desired reactivity and functionality (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis and Molecular Docking

A study on the synthesis and biological evaluation of novel fused pyrazolothiazole scaffolds, using a key synthon similar to N-(4-(pyridin-4-yl)thiazol-2-yl)-4-tosylbutanamide, highlighted the use of eco-friendly techniques like microwave irradiation. This approach enabled the creation of new heterocyclic moieties with potential antimicrobial and antioxidant activities. Molecular docking studies further suggested these compounds could act as inhibitors, pointing towards their significance in drug discovery and development (Rizk, El‐Borai, Ragab, & Ibrahim, 2020).

Antimicrobial and Antitumor Studies

Research involving pyridine thiazole derivatives, like the synthesis and characterization of Zinc(II) complexes, demonstrated these compounds' potential in antimicrobial and antitumor activities. The studies showed that metal complexes of these derivatives were more active than the free ligands, indicating the chemical's role in developing new bioactive materials with novel properties (Xun-Zhong et al., 2020).

Electrochromic Properties

The exploration of thiadiazolo[3,4-c]pyridine, an analog with similar structural features, as a novel electron acceptor in donor-acceptor-type electrochromics, revealed the potential of such compounds in developing new electrochromic materials. The study demonstrated favorable redox activity, stability, and fast switching time, highlighting the application of this compound related compounds in advanced material science (Ming et al., 2015).

Novel Anticancer Agents

Further research into the development of novel pyridine-thiazole hybrid molecules, akin to the structure of interest, showcased these compounds' high antiproliferative activity against various cancer cell lines. The specificity and mechanisms of cytotoxic action, including inducing genetic instability in tumor cells, underline the importance of such chemical structures in oncological research and therapy (Ivasechko et al., 2022).

Mécanisme D'action

Mode of Action

It is known that thiazole derivatives, such as this compound, often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules.

Biochemical Pathways

Thiazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple pathways

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The specific effects of this compound will depend on its targets and the biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solutions, where it showed effective inhibition efficiency .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it. This can include wearing protective clothing, using proper ventilation, and following all relevant safety regulations .

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and biological activity. Additionally, if the compound shows promise in preliminary studies, it could be further developed and optimized for specific applications .

Propriétés

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-14-4-6-16(7-5-14)27(24,25)12-2-3-18(23)22-19-21-17(13-26-19)15-8-10-20-11-9-15/h4-11,13H,2-3,12H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCLAFDKMNNODN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2863067.png)

![2-[(4E)-4-benzylidene-1-(4-fluorophenyl)-5-oxoimidazol-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2863068.png)

![S-[(2-Oxocyclobutyl)methyl] ethanethioate](/img/structure/B2863069.png)

![N-(1-cyanocyclopentyl)-2-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2863073.png)

![4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2863077.png)

![Methyl 4-azaspiro[2.5]octane-7-carboxylate hcl](/img/structure/B2863078.png)

![2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2863080.png)

![4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2863081.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2863084.png)

![1-[(4-Fluorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B2863086.png)